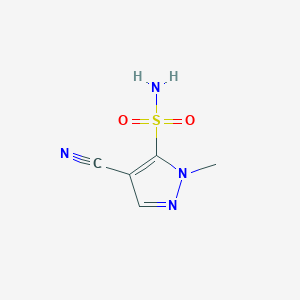

4-氰基-1-甲基-1H-吡唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide and related compounds often involves strategic chemical reactions to introduce the sulfonamide group into the pyrazole ring. A notable example in the literature is the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, where sulfonamide-containing derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 both in vitro and in vivo (Penning et al., 1997). Additionally, various methodologies for synthesizing pyrazole derivatives bearing sulfonamide moieties have been reported, showcasing the diversity in synthetic routes available for these compounds (El-Gaby et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide has been characterized using a variety of spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography. These analyses provide detailed information about the compound's molecular geometry, electronic distribution, and the nature of its functional groups. Quantum mechanical calculations and spectroscopic investigations, such as those performed by Govindasamy and Gunasekaran (2015), offer insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of similar sulfonamide compounds, contributing to a deeper understanding of their chemical behavior and reactivity (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide participates in various chemical reactions, reflective of its reactive functional groups. These include nucleophilic substitution reactions, where the cyano and sulfonamide groups play crucial roles. Studies such as the efficient fluoride-mediated synthesis of 5-alkyl amino- and ether-substituted pyrazoles by Shavnya et al. (2005) highlight the reactivity of related pyrazole derivatives under nucleophilic substitution conditions, leading to the formation of products with diverse functional groups (Shavnya et al., 2005).

科学研究应用

生物活性

吡唑类化合物最近被报道具有新颖的生物亲和性 . 它们表现出广泛的物理、化学和生物学特性 . 在自然界中,杂环化合物分布广泛,由于其结构核存在于各种天然产物中,包括激素、抗生素、生物碱、维生素等,因此在代谢中起着重要作用 .

化学选择性反应

在酸性介质中,对3-二甲基氨基-2-芳酰基-丙烯腈和肼的化学选择性反应生成4-氰基吡唑,而在碱性介质中则生成5-氨基吡唑作为主要产物 . 这表明4-氰基-1-甲基-1H-吡唑-5-磺酰胺在化学选择性反应中具有潜力。

GABA 的抑制

5-氨基-1-(2,6-二氯-4-三氟甲基)苯基)-4-(3-乙氧基苯基)-3-甲基硫代吡唑已被描述为一种有效的 GABA (γ-氨基丁酸) 抑制剂,对昆虫和哺乳动物受体具有选择性 . 这表明 4-氰基-1-甲基-1H-吡唑-5-磺酰胺有可能用于神经学研究。

生长抑制活性

关于对某些单个细胞系的敏感性,化合物 4a 表明对属于 7 个不同亚组的 14 种肿瘤细胞系具有轻微至中等的生长抑制活性,对非小细胞肺癌 Hop-92 和 CNS SNB-75 细胞系具有特殊影响 (GI 50 分别为 27.5 和 25.7 μM) . 这表明 4-氰基-1-甲基-1H-吡唑-5-磺酰胺有可能用于生长抑制研究。

安全和危害

未来方向

While the future directions for 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide are not explicitly mentioned in the search results, pyrazole derivatives are a promising class of compounds for the development of novel therapeutics . They have shown potential in the treatment of various diseases, including cancer .

作用机制

Target of Action

It’s known that pyrazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .

Mode of Action

It’s known that pyrazole derivatives interact with their targets and cause changes that lead to their biological effects . For instance, some pyrazole derivatives are known to inhibit alcohol dehydrogenase, blocking the formation of toxic metabolites .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

属性

IUPAC Name |

4-cyano-2-methylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-9-5(12(7,10)11)4(2-6)3-8-9/h3H,1H3,(H2,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZOHDBQDBMFHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111493-51-7 |

Source

|

| Record name | 4-cyano-1-methyl-1H-pyrazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)